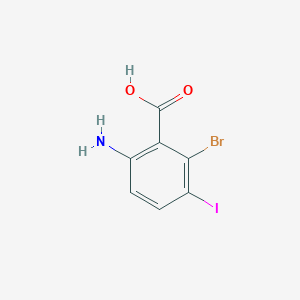

6-Amino-2-bromo-3-iodo-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-2-bromo-3-iodo-benzoic acid is a compound with the molecular formula C7H5BrINO2 . It is a derivative of benzoic acid, which has been substituted with amino, bromo, and iodo groups .

Synthesis Analysis

The synthesis of such compounds often involves the use of aromatic amines, which can undergo diazotization . This process involves the nitrosation of primary aromatic amines with nitrous acid, leading to diazonium salts . These salts are important intermediates for the preparation of halides .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with amino, bromo, and iodo groups, along with a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the amino group, which can undergo various reactions such as diazotization . The bromo and iodo groups can also participate in various substitution reactions .Scientific Research Applications

6-Amino-2-bromo-3-iodo-benzoic acid is widely used in scientific research, particularly in biochemical and physiological studies. This compound has been used to investigate the role of acetylcholine in the nervous system, to study the effects of various drugs on the brain, and to study the effects of various hormones on the body. This compound has also been used to study the effects of various compounds on the metabolism and to study the effects of drugs on the liver.

Mechanism of Action

6-Amino-2-bromo-3-iodo-benzoic acid acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body. By inhibiting the enzyme, this compound increases the amount of acetylcholine in the body, which can lead to increased muscle activity, increased alertness, and increased cognitive performance. This compound also has the ability to act as an agonist of muscarinic receptors, which can lead to increased heart rate and blood pressure.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects. This compound has been shown to increase levels of acetylcholine in the body, which can lead to increased muscle activity, increased alertness, and increased cognitive performance. This compound also has the ability to act as an agonist of muscarinic receptors, which can lead to increased heart rate and blood pressure. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial for a variety of medical conditions.

Advantages and Limitations for Lab Experiments

6-Amino-2-bromo-3-iodo-benzoic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and can be stored for long periods of time without degradation. This compound is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is not as potent as some other compounds, which may limit its usefulness in some experiments. Additionally, this compound is not approved for human use, so it cannot be used in clinical trials.

Future Directions

6-Amino-2-bromo-3-iodo-benzoic acid has a number of potential applications in the future. This compound could be used to study the effects of various drugs on the brain, to study the effects of hormones on the body, and to study the effects of various compounds on the metabolism. This compound could also be used to study the effects of drugs on the liver, to study the effects of acetylcholine in the nervous system, and to study the effects of various compounds on the immune system. This compound could also be used to develop new drugs and medications, as well as to develop new treatments for various medical conditions.

Synthesis Methods

6-Amino-2-bromo-3-iodo-benzoic acid is synthesized from the reaction of bromoacetic acid and 6-amino-2-iodobenzoic acid in the presence of an aqueous base. The reaction is carried out in an aqueous solution at a temperature of 50-60°C for a period of 24-48 hours. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting this compound is purified using column chromatography.

Safety and Hazards

properties

IUPAC Name |

6-amino-2-bromo-3-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDDQWGVXFZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)

![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)